molecular formula C13H14N2O B2779944 1-(3-pyrrolidinyloxy)Isoquinoline CAS No. 752949-83-0

1-(3-pyrrolidinyloxy)Isoquinoline

Cat. No.: B2779944
CAS No.: 752949-83-0
M. Wt: 214.268
InChI Key: ODUMBYSMQNLGBS-UHFFFAOYSA-N
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Description

1-(3-pyrrolidinyloxy)Isoquinoline is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are aromatic compounds that consist of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a pyrrolidine ring attached to the isoquinoline structure through an oxygen atom. Isoquinolines and their derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-pyrrolidinyloxy)Isoquinoline can be achieved through various methods. One common approach involves the reaction of isoquinoline with a pyrrolidine derivative in the presence of a suitable base and solvent. For example, isoquinoline can be reacted with 3-pyrrolidinol in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to yield this compound.

Another method involves the use of palladium-catalyzed coupling reactions. In this approach, isoquinoline derivatives can be coupled with pyrrolidine derivatives using palladium catalysts and appropriate ligands under mild conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-pyrrolidinyloxy)Isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield isoquinoline N-oxides, while reduction can produce isoquinoline derivatives with reduced functional groups.

Scientific Research Applications

1-(3-pyrrolidinyloxy)Isoquinoline has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel isoquinoline derivatives with potential biological activities.

    Biology: In biological research, this compound is studied for its interactions with various biomolecules. It is used in the design of probes and ligands for studying enzyme activities and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties. Isoquinoline derivatives have shown promise in the treatment of diseases such as cancer, neurodegenerative disorders, and infectious diseases.

    Industry: In the industrial sector, this compound is used in the development of materials with specific electronic and optical properties. It is also employed in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-pyrrolidinyloxy)Isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activities. For example, isoquinoline derivatives are known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can affect cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

1-(3-pyrrolidinyloxy)Isoquinoline can be compared with other similar compounds, such as:

    Pyrrolo[2,1-a]isoquinoline: This compound has a similar structure but differs in the position of the pyrrolidine ring attachment. It exhibits distinct biological activities and is used in different research applications.

    Pyrrolo[2,3-c]isoquinoline: Another related compound with variations in the ring fusion pattern. It has unique properties and is studied for its potential therapeutic applications.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities. Its ability to interact with various molecular targets makes it a valuable compound in medicinal chemistry and drug discovery.

Properties

IUPAC Name

1-pyrrolidin-3-yloxyisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-4-12-10(3-1)5-8-15-13(12)16-11-6-7-14-9-11/h1-5,8,11,14H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUMBYSMQNLGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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